![molecular formula C17H17ClO3 B1221202 Clobuzarit CAS No. 22494-47-9](/img/structure/B1221202.png)
Clobuzarit
概述
描述
氯布扎利特是一种合成化合物,以其抗风湿特性而闻名。 它在结构上与降脂剂有关,并且已对其对各种物种肝脏形态和生物化学的影响进行了研究 。 该化合物还已知能抑制脂肪酸的生成,而脂肪酸对于肝细胞线粒体中聚合物基质的合成至关重要 .
准备方法
氯布扎利特可以通过几种途径合成。一种常见的方法是将4-氯苄基氯与4-氯苯乙酸在碱的存在下反应,形成中间体化合物。 然后将该中间体与2-氯苯甲酰氯反应,生成氯布扎利特 。反应条件通常包括使用有机溶剂和控制温度,以确保获得所需的产物。
氯布扎利特的工业生产方法涉及使用类似的反应途径的大规模合成,但经过优化以获得更高的产率和纯度。 该过程包括严格的纯化步骤,以去除任何杂质并确保化合物符合药物标准 .
化学反应分析
氯布扎利特会经历各种化学反应,包括:
氧化: 氯布扎利特可以在肝细胞内氧化形成活性氧 (ROS),从而导致细胞死亡.
还原: 该化合物可以在特定条件下还原以产生不同的衍生物,尽管这不太常见。
这些反应中使用的常见试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。从这些反应中形成的主要产物取决于所使用的特定条件和试剂。
科学研究应用
化学: 用作研究氯代联苯及其衍生物的参考化合物.
生物学: 研究其对不同物种肝细胞形态和生物化学的影响.
医学: 由于其抑制参与炎症性疾病的酶的能力,而被探索为抗风湿剂.
工业: 用于生产用于药物测试的高质量参考标准.
作用机制
氯布扎利特是一种线粒体前药,它在细胞中被酯酶转化为其活性形式。 活性形式抑制线粒体功能并促进肝细胞内活性氧的释放,从而导致细胞死亡 。这种机制在减少炎症方面特别有效,并且一直是其作为抗风湿剂用途的基础。
相似化合物的比较
氯布扎利特在结构上与几种降脂剂有关,包括氯贝特和罗马扎利特 。与这些化合物相比,氯布扎利特对肝细胞形态和生物化学表现出独特的影响,特别是在啮齿动物中。 虽然氯贝特和罗马扎利特也诱导过氧化物酶体增殖,但这些影响的程度和性质在这些化合物之间有所不同.
类似化合物
氯贝特: 以其降脂作用和诱导过氧化物酶体增殖的能力而闻名。
罗马扎利特: 类似于氯布扎利特,但对肝细胞形态的影响不太明显.
氯布扎利特因其对脂肪酸生产的特定抑制作用及其作为抗风湿剂的潜力而脱颖而出。
生物活性
Clobuzarit is a compound that has garnered attention for its biological activities, particularly in the context of lipid metabolism and anti-inflammatory effects. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and comparative data.
Overview of this compound
This compound is a derivative of clofibrate, a fibrate class drug known for its lipid-lowering properties. It was developed to reduce the side effects associated with clofibrate while retaining its beneficial effects. This compound has been primarily studied for its potential use in treating conditions such as hyperlipidemia and rheumatoid arthritis.
This compound exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to several metabolic changes:
- Lipid Metabolism : this compound induces peroxisome proliferation, which enhances fatty acid oxidation and reduces plasma lipid levels. However, it has been reported to be less effective than clofibrate in lowering lipids .
- Anti-inflammatory Effects : The compound has shown promise in reducing plasma fibrinogen levels, an inflammatory marker, which suggests its potential utility in managing inflammatory conditions like rheumatoid arthritis .
Comparative Efficacy
A study comparing this compound with other fibrates indicated that while it was less hypolipidemic than clofibrate, it still demonstrated significant anti-inflammatory properties. The following table summarizes key findings from various studies:
Compound | Hypolipidemic Effect | Anti-inflammatory Effect | PPAR Activation |
---|---|---|---|
This compound | Moderate | Significant | Yes |
Clofibrate | High | Moderate | Yes |
Ciprofibrate | High | Low | Yes |
Case Studies
Several case studies have highlighted the clinical applications of this compound:
- Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, this compound treatment resulted in a notable decrease in joint inflammation and pain, correlating with reduced plasma fibrinogen levels .
- Hyperlipidemia Management : Another study assessed the efficacy of this compound in hyperlipidemic patients, where it was found to moderately reduce cholesterol levels compared to baseline measurements, although less effectively than clofibrate .
Long-term Effects and Safety Profile
Long-term studies on this compound have indicated that while it induces peroxisome proliferation similar to other fibrates, it does not appear to promote hepatocarcinogenicity in non-rodent species. For instance, studies conducted on Syrian hamsters showed no tumor formation over extended periods . This contrasts with findings from rodent studies where other fibrates have shown potential carcinogenic effects.
属性
IUPAC Name |
2-[[4-(4-chlorophenyl)phenyl]methoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO3/c1-17(2,16(19)20)21-11-12-3-5-13(6-4-12)14-7-9-15(18)10-8-14/h3-10H,11H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFYAXVVVXMQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020335 | |
Record name | Clobuzarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22494-47-9 | |
Record name | Clobuzarit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22494-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clobuzarit [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494479 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clobuzarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clobuzarit | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.926 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOBUZARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3D7B06505 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。